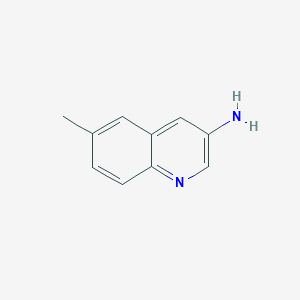

6-Methylquinolin-3-amine

Description

The exact mass of the compound this compound is 158.084398327 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPBVCBIVGJSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315228-68-3 | |

| Record name | 6-methylquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylquinolin 3 Amine and Its Direct Precursors

The synthesis of 6-Methylquinolin-3-amine is primarily achieved through a multi-step process commencing with 6-methylquinoline (B44275). This pathway involves the formation of key intermediates, including 6-methylquinoline 1-oxide and 6-methyl-3-nitroquinoline (B2387342) 1-oxide.

A documented synthetic route involves three main stages: N-oxidation, subsequent nitration, and final reduction. nih.gov

N-Oxidation of 6-Methylquinoline: The initial step is the oxidation of the nitrogen atom in the quinoline (B57606) ring. 6-Methylquinoline is treated with an oxidizing agent such as meta-chloroperbenzoic acid (mCPBA) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) to yield 6-methylquinoline 1-oxide. nih.gov This reaction typically proceeds at temperatures ranging from 0 °C to room temperature over a period of 24 hours. nih.gov

Nitration of 6-Methylquinoline 1-oxide: The direct precursor, 6-methyl-3-nitroquinoline 1-oxide, is synthesized via a selective radical nitration of the N-oxide intermediate. nih.gov This is accomplished using a nitrating agent like tert-butyl nitrite (B80452) in a solvent such as acetonitrile (B52724) (MeCN) at an elevated temperature (e.g., 100 °C) for 24 hours. nih.gov This step introduces the nitro group at the 3-position of the quinoline ring.

Reduction to this compound: The final step involves the reduction of both the nitro group and the N-oxide functionality. 6-methyl-3-nitroquinoline 1-oxide is treated with iron (Fe) powder and ammonium (B1175870) chloride (NH₄Cl) in a mixed solvent system of methanol (B129727) (MeOH) and water (H₂O). nih.gov The reaction is heated to 85 °C for approximately 2 hours to afford the target compound, this compound. nih.gov

Table 1: Synthesis Steps for this compound

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 6-Methylquinoline | mCPBA, CH₂Cl₂, 0°C to rt, 24 h | 6-Methylquinoline 1-oxide | 85% | nih.gov |

| 2 | 6-Methylquinoline 1-oxide | tert-butyl nitrite, MeCN, 100°C, 24 h | 6-Methyl-3-nitroquinoline 1-oxide | 69% | nih.gov |

Optimization and Process Chemistry Considerations for 6 Methylquinolin 3 Amine Yield and Purity

The optimization of synthetic routes for quinoline (B57606) derivatives is a critical aspect of process chemistry, aiming to improve reaction yields, increase product purity, and ensure scalability and environmental sustainability. While specific optimization studies for 6-Methylquinolin-3-amine are not extensively detailed in the provided literature, general principles from quinoline synthesis can be applied to enhance its production.

Key areas for optimization include the choice of catalysts, reaction conditions (temperature, solvent, reaction time), and purification methods.

Catalyst Selection and Optimization: The efficiency of many quinoline syntheses is highly dependent on the catalyst used. For instance, in Friedländer-type syntheses, various catalysts from simple acids and bases to more complex transition-metal and nanocatalysts are employed to improve yields and reaction times. acs.orgnih.gov In a reaction for a related compound, 2-methyl-6-nitroquinoline, the use of Fe₃O₄@SiO₂ nanoparticles as a catalyst was shown to enhance reaction yields. nih.gov Optimization of the catalyst loading for this process revealed that 6% (w/w) of the nanoparticle catalyst provided the highest yield, demonstrating the importance of this parameter in process chemistry. nih.gov For the reduction of the nitro group in the synthesis of this compound, while iron powder is effective, alternative reduction methods like catalytic hydrogenation with catalysts such as palladium on charcoal (Pd/C) could be explored, as this method is known to be effective for reducing nitro groups on quinoline rings. clockss.org

Reaction Condition Optimization: Reaction conditions play a crucial role in determining the outcome of the synthesis.

Solvent: The choice of solvent can significantly impact yield. In some quinoline syntheses, conducting reactions under solvent-free conditions or in greener solvents like water or ionic liquids has proven effective. acs.orgnih.gov

Temperature: Temperature control is vital. For the reduction of a nitro-substituted quinoline, it was observed that conducting the reaction at room temperature versus 60°C led to different products, highlighting the sensitivity of the reaction to thermal conditions. clockss.org Microwave-assisted reactions have also been shown to increase yields (from 30% to 70-90%) and reduce reaction times in the synthesis of some quinoline derivatives, although scalability can be a concern. nih.gov

Reactant Ratios: Adjusting the molar ratio of reactants can improve the purity of the final product by minimizing the formation of byproducts. google.com

Purification Strategies: The purity of the final this compound product is critical for its intended applications. Common purification techniques for quinoline derivatives include:

Recrystallization: This is a standard method for purifying solid organic compounds. Solvents such as ethanol (B145695) are often used for recrystallizing quinoline-based products.

Chromatography: Column chromatography is frequently used to separate the desired product from unreacted starting materials, intermediates, and byproducts.

Acid-Base Extraction: The basic nature of the amine group in the final product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the amine, transferring it to the aqueous layer. After separating the layers, the aqueous layer is basified to precipitate the pure amine, which can then be extracted back into an organic solvent.

The table below summarizes key parameters that can be optimized to improve the yield and purity of this compound.

Table 2: Potential Optimization Parameters for this compound Synthesis

| Parameter | Area of Impact | Potential Modifications & Considerations | Potential Outcome |

|---|---|---|---|

| Catalyst | Reduction Step | - Alternative reducing agents (e.g., SnCl₂, Na₂S₂O₄)- Catalytic hydrogenation (e.g., Pd/C, PtO₂) | Improved yield, chemoselectivity, and milder reaction conditions. |

| Solvent | All Steps | - Use of "green" solvents (e.g., water, ethanol)- Solvent-free conditions- High-boiling point aprotic solvents (e.g., DMF, DMSO) | Enhanced reaction rates, improved yields, and reduced environmental impact. |

| Temperature | All Steps | - Optimization for each specific step- Microwave irradiation | Reduced reaction times and increased yields, but may require specialized equipment for scale-up. |

| Base/Acid | Nitration/Reduction | - Use of different acids/bases to control pH and reaction rate | Improved selectivity and yield. |

| Purification | Final Product | - Optimization of recrystallization solvent- Advanced chromatographic techniques- Acid-base extraction protocols | Higher purity of the final compound. |

Reactivity Profiles and Derivatization Chemistry of 6 Methylquinolin 3 Amine

Chemical Transformations of the Amino Group in 6-Methylquinolin-3-amine

The amino group at the 3-position of the 6-methylquinoline (B44275) scaffold is a key functional handle that dictates a wide range of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, providing access to a diverse array of derivatives.

Nucleophilic Substitution Reactions Involving the 3-Amino Moiety

The 3-amino group of this compound can act as a nucleophile in various substitution reactions. A prominent example of such reactivity is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. While often used to form the C-N bond by reacting an aryl halide with an amine, the reverse is also a testament to the nucleophilic nature of the amino group. In the synthesis of N-aryl derivatives, 3-halo-6-methylquinolines can be coupled with various amines. This reaction underscores the potential for the 3-amino group of this compound to be synthesized via such palladium-catalyzed methods, highlighting the reactivity of the C3-position towards nucleophilic attack. researchgate.netwikipedia.orglibretexts.org The reaction generally proceeds via an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylated amine. wikipedia.org

The choice of palladium catalyst, ligand, and base is crucial for the success of these coupling reactions. Bidentate phosphine (B1218219) ligands like BINAP and DDPF have been shown to be effective in promoting the coupling of primary amines. wikipedia.org For instance, the Buchwald-Hartwig coupling of 4-methoxyaniline with substituted 3-bromo or 3-iodobenzoates has been successfully achieved using Pd(OAc)2 as the catalyst with ligands such as X-phos or BINAP. nih.gov

| Reactants | Catalyst System | Product | Reference |

| Aryl Halide, Amine | Pd(0) catalyst, Ligands (e.g., phosphines) | N-Aryl Amine | wikipedia.org |

| 4-Methoxyaniline, Methyl 5-substituted-3-bromo(or iodo)benzoate | Pd(OAc)2, X-phos or BINAP, Cs2CO3 | N-(3-(methoxycarbonyl)-5-substituted-phenyl)-4-methoxyaniline | nih.gov |

| Norchlorcyclizine, 3-bromoquinoline | Cu-catalyst | N-(quinolin-3-yl)norchlorcyclizine | nih.gov |

Acylation and Alkylation Reactions of this compound

The primary amino group of this compound is readily susceptible to acylation and alkylation, providing straightforward routes to a variety of N-functionalized derivatives.

Acylation: The reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding amides. This reaction proceeds through a nucleophilic addition-elimination mechanism where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. docbrown.infochemguide.co.uklibretexts.orgmnstate.edu The choice of base, such as pyridine (B92270) or triethylamine, is often necessary to neutralize the hydrogen halide byproduct. Kinetic resolution of racemic amines has been achieved through diastereoselective acylation using chiral acyl chlorides. researchgate.net

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation. masterorganicchemistry.comwikipedia.org To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often preferred. masterorganicchemistry.com The use of a non-nucleophilic, sterically hindered base like Hünig's base (diisopropylethylamine) can facilitate the reaction under mild conditions by scavenging the generated acid without competing in the alkylation. heteroletters.org

Diazotization and Subsequent Reactions of the 3-Amino Group

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. google.com This reaction converts the amino group into a diazonium salt (-N2+), which is a versatile intermediate for a wide range of subsequent transformations.

Although direct diazotization of this compound is not extensively detailed in the provided search results, the diazotization of related 3-aminoquinoline (B160951) derivatives is known. For instance, 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline has been diazotized and coupled with active methylene (B1212753) compounds. researchgate.net Similarly, the diazotization of 3-(2-aminoaryl)quinolin-2-amines followed by intramolecular cyclization is a key step in the synthesis of tetracyclic indolo[2,3-b]quinolines. nih.gov Azo dyes can be synthesized by coupling the resulting diazonium salt with various aromatic compounds. google.com The diazotization can be carried out under mild conditions, for example, using nitrous acid in formic or acetic acid. google.com

Electrophilic and Nucleophilic Functionalization of the Quinoline (B57606) Nucleus in this compound

The quinoline ring system in this compound is susceptible to both electrophilic and nucleophilic attack, allowing for the introduction of a wide range of functional groups at various positions on the heterocyclic core.

Ring Functionalization at Positions Remote from the Amino Group

Electrophilic aromatic substitution on the quinoline ring is influenced by the presence of both the electron-donating amino and methyl groups and the electron-withdrawing nature of the pyridine-like nitrogen. Generally, electrophilic substitution on quinoline itself is less facile than on benzene (B151609) and tends to occur on the benzene ring, typically at the 5- and 8-positions. libretexts.org The presence of the activating amino group at position 3 and the methyl group at position 6 would be expected to influence the regioselectivity of such reactions. For example, the bromination of 6-methylquinoline in concentrated sulfuric acid has been shown to yield the 5-bromo derivative with high selectivity. beilstein-journals.org

Palladium-catalyzed C-H functionalization reactions provide a powerful tool for the regioselective introduction of substituents. For instance, the palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) derivatives has been used to introduce carboxamide and glyoxylamide moieties at the 6-position. mdpi.com This highlights the potential for functionalizing the 6-position of the this compound scaffold, should a suitable leaving group be present.

Strategies for Annulation and Fused Heterocycle Formation from this compound

The 3-aminoquinoline scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the quinoline core, often leading to compounds with significant biological and material science applications.

A prominent example is the synthesis of pyrazolo[4,3-c]quinolines. These can be prepared from 3-aminoquinolines through various synthetic routes. One approach involves the reaction of 3-aminoquinolines with reagents that provide the necessary carbon and nitrogen atoms to form the pyrazole (B372694) ring. For instance, the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazolo[3,4-b]quinoline derivative. mdpi.com While this is a 'b' fusion, it demonstrates the principle of using a 3-substituted quinoline to build a fused pyrazole ring. The synthesis of pyrazolo[4,3-c]quinolines has also been achieved from 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, which itself can be derived from a 3-aminoquinoline precursor. nih.gov

Another strategy involves the condensation of o-aminobenzaldehydes with o-nitroaryl acetonitriles to form 2-amino-3-(2-nitroaryl)quinolines. Reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization, yields tetracyclic 6H-indolo[2,3-b]quinolines. nih.gov

Oxidative and Reductive Pathways of this compound

The oxidative and reductive transformations of the 3-aminoquinoline framework are critical for its derivatization. While studies focusing exclusively on this compound are limited, the reactivity can be inferred from related quinoline structures.

Oxidative Pathways

The oxidation of aminoquinolines can be complex, often leading to polymerization or the formation of stable N-oxides. The presence of the electron-donating amino group can activate the quinoline ring, making it susceptible to oxidative coupling. For instance, the chemical oxidation of 5-aminoquinoline (B19350) with ammonium (B1175870) persulfate (NH₄)₂S₂O₈ results in oligomeric products, with suggested polymerization occurring at the C3, C6, and C8 positions. dergipark.org.tr A similar propensity for polymerization can be anticipated for this compound.

Electrochemical oxidation of 3-aminoquinoline has proven challenging. In one study, attempted oxidation in a strong sulfuric acid solution at a platinum electrode did not yield any isolable products, suggesting the formation of complex, intractable materials. researchgate.net

A more controlled oxidative pathway involves the N-oxidation of the quinoline nitrogen. This is a common strategy in the synthesis of functionalized quinolines. For example, in a multi-step synthesis of 3-aminoquinoline-5-methyl carboxylate, the precursor quinoline-5-methyl carboxylate is oxidized to the corresponding quinoline-1-oxide using m-chloroperoxybenzoic acid (m-CPBA). google.com This N-oxide can then be further functionalized before reduction back to the quinoline.

Another oxidative method involves the use of 2-iodoxybenzoic acid (IBX), which has been employed for the selective removal of an 8-aminoquinoline (B160924) directing group by converting it into a primary amide. acs.org This highlights a potential pathway for the transformation of the amino group itself under specific oxidative conditions.

Interactive Data Table: Oxidative Reactions of Aminoquinoline Systems

| Precursor | Reagent(s) | Conditions | Product(s) | Yield | Source |

| 5-Aminoquinoline | (NH₄)₂S₂O₈, HCl | Aqueous solution | Oligomers (phenazine-like units) | - | dergipark.org.tr |

| 3-Aminoquinoline | Electrochemical | 75-80% H₂SO₄, Pt electrode | No isolable products | - | researchgate.net |

| Quinoline-5-methyl carboxylate | m-CPBA | Chloroform | Quinoline-1-oxide-5-methyl carboxylate | - | google.com |

| (S)-2-(1,3-dioxoisoindolin-2-yl)-N-(quinolin-8-yl)propanamide | IBX | HFIP/H₂O, 60 °C | (S)-2-(1,3-dioxoisoindolin-2-yl)propanamide | High | acs.org |

Reductive Pathways

Reduction reactions on the 3-aminoquinoline scaffold can target either the heterocyclic ring system or substituents. A common transformation is the reduction of a nitro group to form the amine. The synthesis of 3-aminoquinoline-2-carboxylic acid can be achieved via the reductive cyclization of 3-(2-nitrophenyl)acrylonitriles using zinc and acetic acid, where the nitro group is reduced to an amine, which then partakes in ring formation.

For the 3-aminoquinoline core itself, particularly when other carbonyl groups are present, selective reduction is possible. 3-Aminoquinoline-2,4-diones are stereoselectively reduced by sodium borohydride (B1222165) (NaBH₄) to yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net This reaction demonstrates the reduction of a keto group and the adjacent part of the pyridine ring without affecting the amino group.

Alternatively, the reduction of an azido (B1232118) group provides another route to the 3-amino functionality. However, the reduction of 3-azidoquinoline-2,4(1H,3H)-diones with triphenylphosphine (B44618) (Staudinger reaction) or with zinc in acetic acid did not yield the expected 3-amino product, instead resulting in de-azidation to form 4-hydroxyquinoline-2(1H)-ones. researchgate.net

Interactive Data Table: Reductive Reactions of Substituted Quinoline Systems

| Precursor | Reagent(s) | Conditions | Product(s) | Notes | Source |

| 3-(2-Nitrophenyl)acrylonitriles | Zn, Acetic Acid | Ethanol (B145695), Reflux | 3-Aminoquinoline ester intermediate | Reductive cyclization | |

| 3-Aminoquinoline-2,4-diones | NaBH₄ | - | cis-3-Amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones | Stereoselective reduction | researchgate.net |

| 3-Azidoquinoline-2,4(1H,3H)-diones | Zn, Acetic Acid | - | 4-Hydroxyquinoline-2(1H)-ones | De-azidation instead of reduction | researchgate.net |

Mechanistic Investigations of Reactions Involving this compound

Mechanistic studies provide insight into the reactivity of the 3-aminoquinoline system. The excited-state dynamics of 3-aminoquinoline have been investigated, revealing that the amino group plays a crucial role in its photophysical properties. The polarity of the medium and hydrogen-bonding capabilities of the solvent are key determinants of its nonradiative decay pathways. acs.org This fundamental understanding is vital for applications in photochemistry and materials science.

Molecular rearrangements are a notable feature of the chemistry of 3-aminoquinoline derivatives, particularly the 2,4-diones. Under basic conditions, 3-aminoquinoline-2,4-diones can undergo an unprecedented rearrangement to form 1,4-benzodiazepine-2,5-diones. The proposed mechanism involves a base-assisted intramolecular addition of the 3-amino nitrogen to the C-4 carbonyl group, forming a transient aziridine (B145994) oxo-anion intermediate. This intermediate then undergoes cleavage of the C3-C4 bond, leading to the expanded seven-membered ring system. acs.org

The reaction of 3-aminoquinoline-2,4-diones with reagents like urea (B33335) or isocyanic acid can also trigger complex rearrangements. mdpi.comupce.cz For instance, reaction with nitrourea (B1361781) in dioxane can afford 3-ureidoquinoline-2,4-diones or imidazo[4,5-c]quinoline-2,4-diones depending on the conditions. upce.cz The mechanism of these transformations often involves initial addition to the amino group followed by intramolecular cyclization and subsequent rearrangement of the quinoline framework.

The mechanism for the formation of the 3-aminoquinoline core via reductive cyclization has also been described. In the reaction of 3-(2-nitrophenyl)acrylonitriles, the process is initiated by the zinc-mediated reduction of the nitro group to an amino group, which is followed by an intramolecular cyclization to construct the quinoline ring.

Advanced Spectroscopic and Structural Characterization of 6 Methylquinolin 3 Amine and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 6-Methylquinolin-3-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups and the inherent electronic structure of the quinoline (B57606) ring system.

¹H NMR Spectroscopy: The proton spectrum is characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm), a singlet for the methyl group, and a broad signal for the amine protons. The protons on the pyridine (B92270) ring (H2, H4) are typically the most deshielded due to the electronegativity of the nitrogen atom. The methyl group at the C6 position introduces a singlet around δ 2.4-2.5 ppm. The amine protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the this compound framework, plus a signal for the methyl carbon. The positions of the signals are dictated by the substituents. The carbons directly attached to the nitrogen (C2, C8a) and the amino group (C3) will have characteristic chemical shifts. For instance, carbons C2 and C4 are typically downfield in quinoline systems. publish.csiro.au The methyl substituent at C6 will cause a downfield shift (α-effect) at C6 and an upfield shift (ortho-effect) at C5 and C7. publish.csiro.au

A detailed assignment of the ¹H and ¹³C NMR spectra is presented in the tables below, based on established substituent effects in quinoline systems. publish.csiro.autsijournals.com Coupling constants (J) provide information about the connectivity between adjacent protons. Typical ortho-coupling in aromatic systems is around 7-9 Hz, meta-coupling is 2-3 Hz, and para-coupling is often less than 1 Hz.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 | ~8.5 | d | ⁴J(H2-H4) ≈ 2.5 |

| H4 | ~7.8 | d | ⁴J(H4-H2) ≈ 2.5 |

| H5 | ~7.9 | d | ³J(H5-H7) ≈ 8.5 |

| H7 | ~7.4 | dd | ³J(H7-H8) ≈ 8.5, ⁴J(H7-H5) ≈ 2.0 |

| H8 | ~7.2 | d | ³J(H8-H7) ≈ 8.5 |

| 6-CH₃ | ~2.45 | s | - |

| 3-NH₂ | Variable (broad) | s | - |

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~148 |

| C3 | ~140 |

| C4 | ~125 |

| C4a | ~128 |

| C5 | ~130 |

| C6 | ~136 |

| C7 | ~122 |

| C8 | ~129 |

| C8a | ~146 |

| 6-CH₃ | ~21 |

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment and structural confirmation. wisc.edu These experiments correlate signals from different nuclei to map out the molecular framework. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show cross-peaks between H7 and H8, and between H5 and H7, confirming their positions on the carbocyclic ring. A weaker, four-bond coupling might be observed between H2 and H4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu Each C-H bond in the molecule would produce a cross-peak, definitively linking the proton assignments from the ¹H NMR spectrum to the carbon assignments in the ¹³C spectrum. For example, the proton signal at ~2.45 ppm would correlate with the carbon signal at ~21 ppm, assigning them to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides long-range (typically two- or three-bond) ¹H-¹³C correlations, which is vital for piecing together the carbon skeleton and assigning quaternary (non-protonated) carbons. columbia.educolumbia.edu For instance, the methyl protons (H-6') would show correlations to C5, C6, and C7. The H2 proton would show correlations to C3, C4, and C8a, helping to confirm the assignments of these key carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between protons that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY experiment could reveal spatial proximity between the methyl protons and the H5 proton, providing information about the preferred conformation of the molecule in solution.

Isotopic labeling involves the specific incorporation of NMR-active isotopes like ¹³C, ¹⁵N, or ²H (deuterium) into a molecule to enhance or simplify NMR analysis. nih.gov While specific isotopic labeling studies on this compound are not prominently reported, the application of these techniques would be highly beneficial.

¹⁵N Labeling: The natural abundance of the NMR-active ¹⁵N isotope is very low (0.37%). Synthesizing this compound with ¹⁵N-enriched precursors would allow for direct observation of the nitrogen signals. More importantly, it would enable ¹H-¹⁵N correlation experiments (like ¹H-¹⁵N HSQC/HMBC), which could precisely determine the electronic environment around both the quinoline nitrogen and the exocyclic amino nitrogen. This would also help to resolve ambiguities in assigning adjacent carbon atoms.

¹³C Labeling: While ¹³C has a higher natural abundance (1.1%) than ¹⁵N, uniform or selective ¹³C enrichment can dramatically increase the sensitivity of ¹³C NMR experiments. This is particularly useful for detecting quaternary carbons or for conducting more complex experiments like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) to trace out the entire carbon-carbon connectivity.

Deuterium (B1214612) Labeling: Selective replacement of protons with deuterium simplifies complex ¹H NMR spectra by removing specific signals and their associated couplings. For instance, deuterating the methyl group would remove its signal from the ¹H spectrum, confirming its assignment.

These labeling strategies are powerful tools for detailed structural and dynamic studies, especially for more complex synthetic derivatives of this compound or for studying its interactions with biological macromolecules. nih.gov

Vibrational Spectroscopy of this compound (Infrared and Raman)

The vibrational spectrum of this compound is dominated by contributions from the amino group, the methyl group, and the quinoline ring system. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the precise assignment of vibrational modes. nih.govresearchgate.net

Key expected vibrational modes include:

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. orgchemboulder.com An N-H scissoring (bending) vibration should appear around 1580-1650 cm⁻¹, and a broad N-H wagging band may be observed in the 665-910 cm⁻¹ range. orgchemboulder.comwpmucdn.com

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Quinoline Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the quinoline ring skeleton occur in the 1400-1620 cm⁻¹ region. Ring breathing modes and other deformations appear in the fingerprint region below 1400 cm⁻¹.

C-N Stretching: The aromatic C-N stretching vibration is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Two bands, characteristic of a primary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of H bonded to the quinoline ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Stretching of H in the methyl group. |

| N-H Bend (Scissoring) | 1580 - 1650 | In-plane bending of the -NH₂ group. |

| C=C / C=N Ring Stretch | 1400 - 1620 | Multiple bands from the quinoline ring framework. |

| CH₃ Bend (asymmetric & symmetric) | 1375 - 1465 | Deformation of the methyl group. |

| Aromatic C-N Stretch | 1250 - 1335 | Stretching of the C3-NH₂ bond. |

| N-H Wag | 665 - 910 | Broad band from out-of-plane -NH₂ wagging. |

Vibrational spectroscopy can offer valuable insights into the conformational preferences of molecules, particularly concerning substituent orientations and intermolecular interactions like hydrogen bonding. nih.gov

For this compound, the N-H stretching region of the IR spectrum is particularly informative. In a non-polar solvent at high dilution, the sharp N-H stretching bands would represent a molecule free from intermolecular hydrogen bonding. As the concentration increases or in a polar solvent, these bands may broaden and shift to lower wavenumbers, indicating the formation of intermolecular N-H···N hydrogen bonds between molecules. The specific frequencies and shapes of these bands can thus be used to study self-association.

Electronic Absorption and Emission Spectroscopy of this compound (UV-Vis and Fluorescence)

The electronic spectroscopic properties of this compound are governed by the π-conjugated system of the quinoline core, influenced by the electron-donating amino group at the 3-position and the methyl group at the 6-position.

Analysis of Electronic Transitions and Absorption Band Characteristics

The UV-Vis absorption spectrum of this compound, like other quinoline derivatives, is characterized by absorption bands corresponding to π→π* electronic transitions within the aromatic system. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, moving the absorption bands to longer wavelengths. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Studies on similar aminoquinoline systems demonstrate that the absorption spectra are sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net In polar solvents, the absorption bands may undergo further shifts due to interactions between the solvent and the molecule's ground and excited states. The primary electronic transitions typically observed in aminoquinolines involve the highest occupied molecular orbital (HOMO), localized on the aminophenyl moiety, and the lowest unoccupied molecular orbital (LUMO), distributed over the pyridinone ring.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (nm) | Solvent Effects |

|---|---|---|

| π→π* | 300 - 450 | Bathochromic shift with increasing solvent polarity |

Note: The data in this table is predicted based on the properties of analogous aminoquinoline compounds, as direct experimental data for this compound is not extensively available in the cited literature.

Photophysical Properties and Fluorescence Behavior of this compound

This compound is anticipated to exhibit fluorescence, a property common to many aminoquinoline derivatives. The emission spectrum is expected to be a mirror image of the absorption band corresponding to the lowest energy π→π* transition. The fluorescence is likely to be influenced by factors such as solvent polarity, pH, and the potential for intramolecular charge transfer (ICT) in the excited state.

The amino group at the 3-position significantly enhances the fluorescence quantum yield compared to the parent quinoline molecule. Upon excitation, an intramolecular charge transfer can occur from the electron-donating amino group to the electron-accepting quinoline ring, leading to a more polar excited state. This results in a large Stokes shift (the difference between the absorption and emission maxima), particularly in polar solvents. The fluorescence intensity and wavelength can be highly sensitive to the solvent environment, making such compounds potentially useful as fluorescent probes. researchgate.net

Table 2: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic | Rationale/Comparison |

|---|---|---|

| Emission Wavelength (λ_em) | Expected in the blue-green region (450-550 nm) | Similar aminoquinoline derivatives show emission in this range. |

| Stokes Shift | Large, especially in polar solvents | Due to intramolecular charge transfer (ICT) from the amino group. |

| Fluorescence Quantum Yield (Φ_F) | Moderate to high | The amino group generally enhances fluorescence. |

| Solvatochromism | Strong positive solvatochromism in emission | The polar excited state is stabilized by polar solvents, leading to red-shifted emission. |

Note: These properties are inferred from studies on closely related aminoquinoline structures. Specific experimental values for this compound require dedicated photophysical investigation.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation for this compound

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₀N₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 159.0917.

The fragmentation of this compound under mass spectrometric conditions, such as electron ionization (EI) or electrospray ionization (ESI), can be predicted based on the established fragmentation rules for amines and aromatic nitrogen heterocycles. miamioh.edumdpi.com The quinoline ring is a stable aromatic system, and fragmentation is often initiated by processes involving the substituents.

A plausible fragmentation pathway for the [M+H]⁺ ion would involve the following steps:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to an ion at [M-15]⁺.

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond of the amino group could lead to the loss of a neutral ammonia molecule, resulting in an ion at [M-17]⁺.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic aromatic compounds involves the cleavage of the pyridine ring, leading to the expulsion of HCN and the formation of a C₉H₇⁺ fragment ion. rsc.org Studies on quinoline itself have shown that the loss of HCN is a primary dissociation product. rsc.org

Retro-Diels-Alder (RDA) Reaction: The quinoline ring system can undergo an RDA-type fragmentation, leading to the cleavage of the benzene (B151609) ring part of the molecule.

Table 3: Predicted Major Fragment Ions of this compound in HRMS

| m/z (calculated for [M+H]⁺) | Proposed Fragment Structure/Formula | Neutral Loss |

|---|---|---|

| 159.0917 | [C₁₀H₁₁N₂]⁺ | - |

| 144.0682 | [C₉H₈N₂]⁺ | •CH₃ |

| 142.0811 | [C₁₀H₈N]⁺ | NH₃ |

| 132.0648 | [C₉H₈N]⁺ | HCN from [M-CH₃]⁺ |

X-ray Crystallography of this compound and its Molecular Complexes

While a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) uiowa.educam.ac.ukcam.ac.uk, its solid-state structure and intermolecular interactions can be inferred from the crystallographic data of closely related compounds, such as quinolin-3-amine. researchgate.net

Solid-State Structural Elucidation and Bond Parameters

The crystal structure of this compound is expected to feature a planar quinoline ring system. The bond lengths and angles within the quinoline core would be typical for an aromatic heterocyclic system. The C-N bond of the amino group will exhibit partial double bond character due to conjugation with the aromatic ring, resulting in a shorter bond length than a typical C-N single bond. The methyl group's C-C bond length will be characteristic of a bond between an sp³ carbon and an sp² aromatic carbon.

Table 4: Predicted Bond Parameters for this compound based on Analogous Structures

| Bond | Expected Bond Length (Å) | Hybridization |

|---|---|---|

| C(aromatic)-C(aromatic) | 1.36 - 1.42 | sp² - sp² |

| C(aromatic)-N(ring) | 1.32 - 1.38 | sp² - sp² |

| C(aromatic)-N(amino) | 1.37 - 1.41 | sp² - sp² |

Note: These values are estimations based on crystallographic data from similar quinoline derivatives. researchgate.netnih.goviucr.org

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystalline Forms

The supramolecular assembly in the crystalline form of this compound will be dictated by a combination of intermolecular forces.

Hydrogen Bonding: The primary amino group is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring is a hydrogen bond acceptor. Therefore, strong N—H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or networks of molecules. researchgate.net In the crystal structure of quinolin-3-amine, for instance, N—H···N hydrogen bonds connect molecules into zigzag chains. researchgate.net

π-Stacking Interactions: The planar aromatic quinoline rings are prone to engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, will play a crucial role in stabilizing the crystal lattice. The stacking can be either face-to-face or offset (displaced), with interplanar distances typically in the range of 3.3 to 3.8 Å. nih.gov

Hirshfeld Surface Analysis for Quantifying Crystal Packing Interactions

Hirshfeld surface analysis has emerged as a powerful computational tool for the semi-quantitative and qualitative exploration of intermolecular interactions within crystalline solids. This method provides a unique partitioning of crystal space, enabling the visualization and quantification of the close contacts that govern the crystal packing of this compound and its derivatives. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystalline environment, offering a holistic view of all neighboring molecular interactions.

The analysis involves mapping various properties onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, to identify and characterize different types of intermolecular interactions. The dnorm surface, in particular, is instrumental in highlighting regions of significant intermolecular contact; negative values, often appearing as red spots, indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.

While specific experimental data for this compound is not detailed here, a representative analysis based on structurally similar quinoline derivatives allows for an informed discussion of the expected interactions. The primary interactions anticipated to stabilize the crystal lattice of this compound include hydrogen bonding, π–π stacking, and various van der Waals forces.

A breakdown of the percentage contributions of the most significant intermolecular contacts for a representative quinoline derivative is presented in the table below. These values are typical for this class of compounds and offer insight into the likely packing forces at play in this compound.

| Interaction Type | Contribution (%) | Description |

| H···H | 40-50% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on the peripheries of adjacent molecules. |

| C···H/H···C | 20-30% | These contacts are indicative of C-H···π interactions and general van der Waals forces, playing a crucial role in the overall packing. nih.goviucr.org |

| N···H/H···N | 10-15% | Corresponds to conventional and non-conventional N-H···N or C-H···N hydrogen bonds, which are critical in directing the supramolecular assembly. nih.govnih.gov |

| C···C | 5-10% | These interactions are characteristic of π–π stacking between the aromatic rings of the quinoline system, contributing to the stability of the layered structure. iucr.org |

| Other | <5% | Includes minor contributions from other contacts such as C···N/N···C and O···H/H···O (if applicable to a derivative). iucr.org |

The 2D fingerprint plot for a molecule like this compound would be expected to show distinct spikes and patterns corresponding to these interactions. For instance, sharp spikes at the bottom of the plot are characteristic of hydrogen bonds (e.g., N···H contacts), while more diffuse regions correspond to van der Waals interactions like H···H and C···H contacts. The presence of "wings" in the plot is often indicative of π–π stacking (C···C contacts).

Computational and Theoretical Investigations of 6 Methylquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties of 6-Methylquinolin-3-amine

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density of the system, DFT calculations can accurately predict structural parameters and thermodynamic stability. Typically, a functional such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-31G(d,p) or higher is employed to perform geometry optimization.

For this compound, this process involves calculating the total electronic energy for various atomic arrangements until a minimum energy conformation is found. At this equilibrium geometry, the net forces on all atoms are zero. The results of such a calculation would provide precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative) (Note: These are representative values based on calculations of similar quinoline (B57606) structures, as specific published data for this compound is unavailable.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-N (amine) | ~1.37 Å |

| C6-C (methyl) | ~1.51 Å | |

| N1-C2 | ~1.32 Å | |

| C2-C3 | ~1.42 Å | |

| Bond Angle | C2-C3-C4 | ~119° |

| C5-C6-C7 | ~121° | |

| C2-C3-N (amine) | ~120° | |

| C5-C6-C (methyl) | ~120° | |

| Dihedral Angle | H-N-C3-C4 | ~0° or 180° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, indicating its electron-donating capability. A higher EHOMO value suggests a better electron donor. The energy of the LUMO (ELUMO) is associated with the electron affinity, and a lower ELUMO value points to a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant indicator of molecular stability and reactivity. irjweb.comscirp.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily over the electron-rich regions, including the amino group and the π-system of the quinoline rings. The LUMO would likely be distributed across the electron-deficient parts of the aromatic system. DFT calculations for substituted quinolines confirm that such analyses provide valuable insights into their electronic behavior. nih.govscirp.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: Values are representative based on DFT calculations of analogous aminoquinolines.)

| Parameter | Energy (eV) |

| EHOMO | ~ -5.50 eV |

| ELUMO | ~ -0.85 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.65 eV |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution. The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic "potential," indicating electron-poor areas. These sites are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would show the most negative potential (red/yellow) localized around the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group due to the presence of lone pairs of electrons. These areas are the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and some hydrogen atoms on the aromatic ring would exhibit a positive potential (blue), making them susceptible to interactions with nucleophiles. The methyl group would show a region of relatively neutral potential. This analysis is crucial for understanding intermolecular interactions and predicting reaction mechanisms. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method is particularly useful for studying charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which are key factors in determining molecular stability. dergi-fytronix.comresearchgate.net

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater stabilization. scirp.org

Table 3: Predicted Major NBO Interactions and Stabilization Energies for this compound (Illustrative) (Note: Data is representative, based on NBO analysis of similar methyl-substituted quinoline structures.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C2-C3) | π* (C4-C10) | ~ 20.5 | Intramolecular Charge Transfer (π-conjugation) |

| π (C5-C10) | π* (C6-C7) | ~ 18.2 | Intramolecular Charge Transfer (π-conjugation) |

| LP (N amine) | π* (C2-C3) | ~ 45.0 | Resonance (Lone pair delocalization) |

| σ (C-H methyl) | π* (C5-C6) | ~ 5.1 | Hyperconjugation |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting spectroscopic data, such as NMR chemical shifts, which can aid in the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for structure determination. The prediction of ¹H and ¹³C NMR chemical shifts can be performed computationally with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method. rsc.org This approach, typically combined with DFT (e.g., at the B3LYP/6-311+G(d,p) level), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.

The absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a reference compound, usually Tetramethylsilane (TMS), using the equation: δ = σref - σcalc. Computational studies on various organic molecules have shown a strong linear correlation between predicted and experimental chemical shifts, making it a valuable tool for confirming molecular structures. nih.govnih.gov

For this compound, a GIAO calculation would provide predicted chemical shifts for each unique hydrogen and carbon atom. The chemical shifts would be influenced by the electronic environment of each nucleus. For example, the aromatic protons and carbons would appear in their characteristic downfield regions. The presence of the electron-donating amino and methyl groups would cause predictable upfield or downfield shifts on the nearby ring atoms compared to unsubstituted quinoline.

Table 4: Expected Output of GIAO NMR Chemical Shift Prediction for this compound (Note: This table illustrates the type of data generated, not the actual predicted values.)

| Atom | Calculated Isotropic Shielding (σ) (ppm) | Predicted Chemical Shift (δ) (ppm) |

| C2 | (Value) | (Value) |

| C3 | (Value) | (Value) |

| C4 | (Value) | (Value) |

| C5 | (Value) | (Value) |

| C6 | (Value) | (Value) |

| H (Amine) | (Value) | (Value) |

| H (Methyl) | (Value) | (Value) |

| ... | ... | ... |

Theoretical Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. This process begins with the geometry optimization of the molecule's ground state, typically using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p). Following optimization, harmonic vibrational frequencies are calculated.

These calculated frequencies often exhibit systematic errors due to the harmonic approximation and basis set limitations. To achieve better agreement with experimental data, the computed wavenumbers are uniformly scaled using established scaling factors. nih.gov For instance, a dual scaling factor approach might be used, with one factor for higher frequency regions (>1700 cm⁻¹) and another for lower frequency regions. dergipark.org.tr

A detailed assignment of each vibrational mode to a specific molecular motion (e.g., stretching, bending, or torsion) is achieved through Potential Energy Distribution (PED) analysis. researchgate.net This allows for a direct comparison between the predicted spectrum and experimental FT-IR and FT-Raman spectra, helping to confirm the molecular structure and understand the vibrational characteristics of different functional groups. For this compound, key vibrational modes of interest include the N-H stretching and scissoring modes of the amine group, the C-H stretching of the methyl group and aromatic rings, and the characteristic C=C and C=N stretching vibrations of the quinoline core.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound This table is a representative example based on typical results for similar quinoline derivatives.

| Vibrational Assignment | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3485 | 3490 |

| N-H Symmetric Stretch | 3390 | 3400 |

| C-H Aromatic Stretch | 3060 | 3065 |

| C-H Methyl Stretch | 2925 | 2930 |

| C=N Ring Stretch | 1620 | 1625 |

| N-H Scissoring | 1595 | 1600 |

| C=C Aromatic Stretch | 1570 | 1575 |

| C-N Stretch | 1340 | 1342 |

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the excited-state properties of molecules, allowing for the simulation of electronic absorption (UV-Vis) and emission (fluorescence) spectra. nih.gov The process involves calculating the vertical excitation energies from the optimized ground state (S₀) geometry, which correspond to the absorption maxima (λmax). The strength of these transitions is given by the calculated oscillator strength (f). rsc.org

To simulate the emission spectrum, the geometry of the first singlet excited state (S₁) is first optimized. A TD-DFT calculation is then performed on this optimized S₁ geometry to determine the energy of the transition from S₁ back to S₀, corresponding to the fluorescence maximum. nih.gov

Solvent effects are critical in spectroscopy and are commonly incorporated into TD-DFT calculations using continuum models like the Polarizable Continuum Model (PCM). nih.gov Studies on the closely related 6-aminoquinoline (B144246) have shown that the primary electronic transitions are of a π → π* character. nih.gov An increase in solvent polarity typically induces a bathochromic (red) shift in both the absorption and emission spectra due to the stabilization of the more polar excited state. nih.gov

Table 2: Representative TD-DFT Calculated Electronic Transition Data for this compound This table is a representative example based on typical results for similar aminoquinoline compounds.

| Solvent | Transition | Absorption λmax (nm) | Oscillator Strength (f) | Emission λmax (nm) | Major Contribution |

|---|---|---|---|---|---|

| Gas Phase | S₀ → S₁ | 335 | 0.12 | 395 | HOMO → LUMO (95%) |

| Cyclohexane | S₀ → S₁ | 340 | 0.14 | 408 | HOMO → LUMO (94%) |

| Ethanol (B145695) | S₀ → S₁ | 348 | 0.16 | 425 | HOMO → LUMO (93%) |

| Water | S₀ → S₁ | 352 | 0.17 | 435 | HOMO → LUMO (92%) |

Conformational Analysis and Tautomerism Studies of this compound

The conformational landscape of this compound is relatively simple due to the rigid quinoline framework. The primary conformational flexibility arises from the rotation of the C3-NH₂ bond and the orientation of the methyl group's hydrogen atoms. Computational studies would involve scanning the potential energy surface by rotating the amino group relative to the aromatic ring to identify the global minimum energy conformation. The degree of planarity between the -NH₂ group and the quinoline ring is a key parameter, as it influences the extent of π-conjugation.

Reactivity Prediction and Reaction Mechanism Studies for this compound Transformations

DFT-based calculations are widely used to predict the chemical reactivity of molecules and to elucidate the mechanisms of their reactions. mdpi.com The reactivity of this compound can be understood by analyzing its electronic structure through several key descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and highlight the regions most susceptible to electrophilic attack (typically the electron-rich amino group and quinoline ring). The LUMO's energy and distribution indicate the ability to accept electrons and identify sites prone to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (colored red) are electron-rich and are likely sites for interaction with electrophiles, such as the nitrogen atoms of the quinoline ring and the amino group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. dergipark.org.tr

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, identifying which atoms are most likely to participate in electrophilic, nucleophilic, or radical reactions. nih.gov

For studying reaction mechanisms, computational methods are used to map the entire potential energy surface of a chemical transformation. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net By determining the activation energy barriers, the most favorable reaction pathway can be identified, providing detailed mechanistic insights into transformations such as electrophilic substitution or N-alkylation.

Molecular Docking and Interaction Studies of this compound (Purely Theoretical Binding Mode Analysis, e.g., with Receptor Active Sites for Structural Insights)

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a biological macromolecule, typically a protein. nih.gov This method is invaluable for gaining structural insights into how this compound might interact with potential biological targets, guiding further drug design and discovery efforts.

The process involves using a scoring function to evaluate numerous possible poses of the flexible ligand within a rigid or semi-flexible receptor binding pocket. The output is a predicted binding affinity (or docking score), usually in kcal/mol, and a detailed 3D model of the ligand-receptor complex. semanticscholar.org

Analysis of the docked pose reveals the specific non-covalent interactions that stabilize the complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor with polar amino acid residues (e.g., Ser, Thr, Asp, Gln). nih.gov

π-π Stacking: The planar quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Hydrophobic Interactions: The methyl group and the hydrocarbon portions of the quinoline ring can form favorable hydrophobic interactions with nonpolar residues (e.g., Val, Leu, Ile). nih.gov

Cation-π Interactions: If the quinoline nitrogen becomes protonated, it can form strong cation-π interactions with aromatic residues.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table is a representative example of the output from a molecular docking study.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase (XXXX) | -8.5 | Asp145 | Hydrogen Bond (with -NH₂) |

| Lys72 | Hydrogen Bond (with quinoline N) | ||

| Phe144 | π-π Stacking | ||

| Val55, Leu132 | Hydrophobic Interactions |

Applications of 6 Methylquinolin 3 Amine As a Synthetic Intermediate and Functional Building Block

Role of 6-Methylquinolin-3-amine in the Synthesis of Advanced Organic Scaffolds

This compound serves as a valuable starting material for the construction of more complex molecular architectures. Its inherent chemical functionalities—the reactive amino group and the quinoline (B57606) core—allow for a variety of chemical transformations, making it a key building block in the synthesis of advanced organic scaffolds. The quinoline structure itself is a "privileged structure" in medicinal chemistry, and modifications originating from this compound can lead to novel compounds with potential applications in various fields.

Synthesis of Heterocyclic Compounds Incorporating the 6-Methylquinoline (B44275) Moiety

The amino group at the 3-position of the 6-methylquinoline core is a versatile handle for the synthesis of a wide array of heterocyclic compounds. One of the most common applications is in the formation of Schiff bases through condensation reactions with various aldehydes and ketones. For example, the reaction of an aminoquinoline with an aldehyde can yield an imine, which can then be used to synthesize more complex heterocyclic systems.

The synthesis of various heterocyclic compounds often begins with the reaction of an aminoquinoline with different reagents. For instance, reactions of 6-amino-2-methylquinolin-4-ol with salicylaldehyde, phthalic anhydride, phenyl isothiocyanate, and ammonium (B1175870) thiocyanate (B1210189) have been shown to produce 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol, 2-(4-hydroxy-2-methylquinolin-6-yl)-1H-isoindole-1,3(2H)-dione, N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea, and 1-(4-hydroxy-2-methylquinolin-6-yl)thiourea, respectively. nih.gov These reactions demonstrate the versatility of the aminoquinoline scaffold in generating a diverse range of heterocyclic structures.

Furthermore, the amino group can be a precursor for the construction of fused heterocyclic systems. For example, a series of benzoquinoline-employing heterocycles was synthesized by treating 3-chlorobenzo[f]quinoline-2-carbaldehyde with various nucleophiles, including amines. nih.gov This highlights the potential of using derivatives of this compound to build upon the existing quinoline framework and create more elaborate molecular structures.

The following table summarizes the synthesis of various heterocyclic compounds from an aminoquinoline derivative, which showcases the potential synthetic pathways for this compound.

| Starting Material | Reagent | Product |

| 6-amino-2-methylquinolin-4-ol | Salicylaldehyde | 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol |

| 6-amino-2-methylquinolin-4-ol | Phthalic anhydride | 2-(4-hydroxy-2-methylquinolin-6-yl)-1H-isoindole-1,3(2H)-dione |

| 6-amino-2-methylquinolin-4-ol | Phenyl isothiocyanate | N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea |

| 6-amino-2-methylquinolin-4-ol | Ammonium thiocyanate | 1-(4-hydroxy-2-methylquinolin-6-yl)thiourea |

Construction of Polycyclic Systems Derived from this compound

Beyond the synthesis of simple heterocycles, this compound can be utilized in the construction of more complex polycyclic systems. A concise strategy to prepare polycyclic heteroaromatics involves a deaminative contraction cascade. researchgate.net This method includes the in situ methylation of a biaryl-linked dihydroazepine to form a cyclic ammonium cation that undergoes a base-induced nih.govhumanjournals.com-Stevens rearrangement/dehydroamination sequence. researchgate.net This approach could potentially be adapted for derivatives of this compound to create novel polycyclic aromatic compounds containing the 6-methylquinoline core.

This compound as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the quinoline ring and the exocyclic amino group in this compound provide excellent coordination sites for metal ions. This makes it, and its derivatives, valuable ligands in the field of coordination chemistry and catalysis.

Design and Synthesis of Schiff Bases and Other Ligands Derived from this compound

Schiff bases are a prominent class of ligands derived from primary amines and carbonyl compounds. mdpi.com The condensation of this compound with various aldehydes and ketones can lead to a wide range of Schiff base ligands with different steric and electronic properties. These ligands can coordinate to metal ions through the nitrogen atom of the azomethine group and potentially other donor atoms present in the aldehyde or ketone precursor. mdpi.com For example, a novel Schiff base, 6-methyl-3-((quinolin-3-ylimino) methyl)-4H-chromen-4-one, was obtained from 3-formyl-6-methylchromone (B1298627) and 3-aminoquinoline (B160951). researchgate.net

The synthesis of these Schiff bases is often a straightforward one-pot reaction. For instance, the condensation of quinoline-3-carbohydrazide (B3054276) with aromatic aldehydes like 2-nitrobenzaldehyde, 2-chlorebenzaldehyde, and 2,4-dihydroxybenzaldehyde (B120756) has been reported to yield Schiff base ligands. mdpi.com The resulting Schiff bases can act as bidentate or polydentate ligands, depending on the structure of the aldehyde used.

The following table provides examples of Schiff bases synthesized from aminoquinoline derivatives, illustrating the potential for this compound in ligand design.

| Amine Component | Aldehyde/Ketone Component | Resulting Schiff Base Ligand |

| 3-aminoquinoline | 3-formyl-6-methylchromone | 6-methyl-3-((quinolin-3-ylimino) methyl)-4H-chromen-4-one |

| Quinoline-3-carbohydrazide | 2-nitrobenzaldehyde | Schiff base with quinoline and nitrobenzaldehyde moieties |

| Quinoline-3-carbohydrazide | 2-chlorebenzaldehyde | Schiff base with quinoline and chlorobenzaldehyde moieties |

| Quinoline-3-carbohydrazide | 2,4-dihydroxybenzaldehyde | Schiff base with quinoline and dihydroxybenzaldehyde moieties |

Formation and Characterization of Metal Complexes with this compound Derivatives

Derivatives of this compound, particularly Schiff bases, readily form stable complexes with a variety of transition metal ions. The coordination of these ligands to metal centers can lead to complexes with diverse geometries, such as octahedral, tetrahedral, or square planar. isca.in The characterization of these metal complexes is typically carried out using a combination of spectroscopic techniques, including FTIR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and molar conductance measurements.

For example, Ni(II) and Fe(III) complexes with the Schiff base 6-methyl-3-((quinolin-3-ylimino) methyl)-4H-chromen-4-one were synthesized and characterized. researchgate.net The elemental analysis suggested a 2:1 molar ratio of the Schiff base to the metal, and the molar conductance values indicated the neutral nature of the complexes. researchgate.net Spectroscopic data confirmed the coordination of the Schiff base to the metal ions. researchgate.net

Similarly, the synthesis of Cu(II), Co(II), Ni(II), Cd(II), Cr(III), and Fe(III) complexes with Schiff base ligands derived from quinoline-3-carbohydrazide has been reported. mdpi.com The coordination patterns and structures of these complexes were elucidated using various spectroscopic methods.

The table below summarizes the characteristics of metal complexes formed with Schiff base ligands derived from aminoquinolines.

| Metal Ion | Ligand | Proposed Geometry |

| Ni(II) | 6-methyl-3-((quinolin-3-ylimino) methyl)-4H-chromen-4-one | Octahedral |

| Fe(III) | 6-methyl-3-((quinolin-3-ylimino) methyl)-4H-chromen-4-one | Octahedral |

| Cu(II) | Schiff base of quinoline-3-carbohydrazide | Varies |

| Co(II) | Schiff base of quinoline-3-carbohydrazide | Varies |

| Ni(II) | Schiff base of quinoline-3-carbohydrazide | Varies |

Catalytic Applications of Metal Complexes Involving this compound Ligands

Metal complexes containing quinoline-based ligands have shown significant potential in catalysis. Ruthenium, platinum, rhodium, palladium, and iridium complexes, among others, have been used as catalysts in the synthesis of quinolines themselves. uni.ludntb.gov.ua The catalytic activity of these complexes is influenced by the nature of the ligands, and the use of ligands derived from this compound could lead to catalysts with novel reactivity and selectivity.

Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com This demonstrates the potential for developing chiral catalysts from derivatives of this compound for asymmetric synthesis. The unique electronic and steric properties imparted by the this compound framework could lead to highly efficient and selective catalysts for a variety of organic transformations.

Integration of this compound into Polymeric Structures and Materials Science Precursors

The bifunctional nature of this compound, featuring a reactive primary amine group and a rigid, aromatic quinoline core, positions it as a valuable monomer for the synthesis of advanced polymeric materials. Its incorporation into polymer backbones is primarily achieved through reactions involving the amine group, most notably in the formation of polyamides.

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of these polymers typically involves the polycondensation of an aromatic diamine with an aromatic diacid chloride. nih.govsavemyexams.com While this compound is a monoamine, its primary amine group allows it to be integrated into polymer structures in several ways:

End-capping Agent: It can be used to control the molecular weight of polymers by terminating the growing polymer chains.

Pendant Group: It can be attached as a side group to a polymer backbone, imparting the specific properties of the quinoline moiety to the bulk material.

Monomer Modification: It can be chemically modified to create a diamino monomer, enabling it to act as a primary building block in polymerization.

The inclusion of the rigid 6-methylquinoline structure into a polymer chain is expected to enhance properties such as thermal stability, glass transition temperature (Tg), and mechanical toughness. researchgate.netresearchgate.net The heterocyclic quinoline ring can also introduce specific optical and electronic properties into the resulting material, making it a precursor for functional polymers in materials science.

Table 1: Potential Applications of this compound in Polymer Synthesis

| Polymer Class | Role of this compound | Potential Properties Imparted |

| Aromatic Polyamides (Aramids) | Monomer (after modification) or pendant group | Enhanced thermal stability, high mechanical strength, chemical resistance |

| Polyimides | Monomer (after modification) | Superior thermal and oxidative stability, excellent dielectric properties |

| Functional Polymers | Pendant group via polymer modification | Photoluminescence, metal-chelating capabilities, altered solubility |

Utilization of this compound in Dye Chemistry and Optoelectronic Materials (Academic Explorations, not Commercial Product Development)

The unique electronic structure of the 6-methylquinoline core makes it a compelling scaffold for the development of dyes and materials for optoelectronic applications.

Dye Chemistry

This compound serves as a classic precursor in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. cuhk.edu.hk The synthesis is a two-step process:

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). nih.govajol.info This diazonium salt is a reactive electrophile.

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. unb.canih.gov This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which links the quinoline moiety to the coupling component, creating a highly conjugated system responsible for the color of the dye. nih.gov

The final color of the dye can be tuned by varying the coupling component, as this alters the extent of the π-conjugated system and thus the wavelength of light absorbed. Research into quinoline-based azo dyes has explored their photochromic properties, indicating their potential in light-responsive materials. researchgate.net

Table 2: Examples of Azo Dyes Derived from this compound

| Coupling Component | Resulting Dye Class | Potential Color Range |

| Phenol | Hydroxyazo Dye | Yellow to Orange |

| 2-Naphthol | Naphthylazo Dye | Red to Brown |

| Aniline | Aminoazo Dye | Yellow to Red |

| N,N-Dimethylaniline | Aminoazo Dye | Orange to Red |

Optoelectronic Materials

Quinoline derivatives are widely investigated for their use in organic light-emitting diodes (OLEDs) due to their favorable photophysical properties. researchgate.netbrieflands.com These compounds can serve as fluorescent emitters, host materials, or components of charge-transporting layers in OLED devices. researchgate.netjmaterenvironsci.com